1h,1h,2h,2h-Perfluorooctylmethyldichlorosilane

Description

The exact mass of the compound Dichloromethyl(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

dichloro-methyl-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl2F13Si/c1-25(10,11)3-2-4(12,13)5(14,15)6(16,17)7(18,19)8(20,21)9(22,23)24/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBDMVWQNRXVEGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6F13CH2CH2Si(CH3)Cl2, C9H7Cl2F13Si | |

| Record name | Silane, dichloromethyl(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)- | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00223797 | |

| Record name | Dichloromethyl((perfluorohexyl)ethyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00223797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

461.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | (Tridecafluoro-1,1,2,2-tetrahydrooctyl)methyl dichlorosilane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19143 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

73609-36-6 | |

| Record name | 1H,1H,2H,2H-Perfluorooctylmethyldichlorosilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73609-36-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dichloromethyl(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073609366 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dichloromethyl((perfluorohexyl)ethyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00223797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dichloromethyl(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.480 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 1H,1H,2H,2H-Perfluorooctylmethyldichlorosilane: Properties, Reactivity, and Applications

This guide offers an in-depth analysis of 1H,1H,2H,2H-Perfluorooctylmethyldichlorosilane, a specialized organosilane compound pivotal in the field of advanced materials and surface science. Designed for researchers, chemists, and materials scientists, this document elucidates the compound's fundamental chemical properties, core reactivity, and its primary applications, with a focus on the mechanistic principles that govern its function.

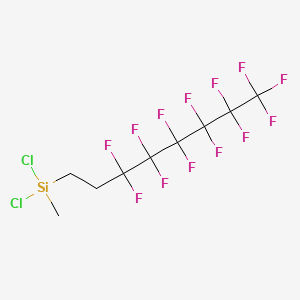

Core Identity and Molecular Structure

This compound belongs to the class of fluoroalkylsilanes (FAS). Its molecular architecture is amphiphilic in nature, featuring a highly reactive dichlorosilyl head group attached to a stable, low-energy perfluorinated tail via a methyl group and an ethylene spacer. This unique structure is the foundation of its utility in surface modification.

The reactive Si-Cl bonds serve as anchor points to hydroxylated surfaces, while the fluorinated tail imparts unique surface properties such as hydrophobicity and oleophobicity.

Caption: Molecular Structure of this compound.

Physicochemical Properties

The physical properties of this compound are critical for its handling, storage, and application. The high fluorine content significantly influences its density and refractive index.

| Property | Value | Source |

| CAS Number | 73609-36-6 | [1][2][3] |

| Molecular Formula | C₉H₇Cl₂F₁₃Si | [1][2] |

| Molecular Weight | 461.13 g/mol | [2] |

| Appearance | Clear, colorless to pale yellow liquid | [4] |

| Boiling Point | 189-190 °C | [2] |

| Density | 1.55 g/cm³ | [2] |

| Refractive Index (n²⁰/D) | 1.3500 - 1.3550 | [4] |

Core Reactivity: Hydrolysis and Polycondensation

The most significant chemical characteristic of dichlorosilanes is their reactivity towards nucleophiles, particularly water. This reaction is not merely a side reaction but is the central mechanism for its application in forming polysiloxane coatings.

Mechanism: The process is initiated by the hydrolysis of the two chloro-silane bonds.[5][6] Each Si-Cl bond is replaced by a Si-OH (silanol) group, with the stoichiometric release of hydrogen chloride (HCl).[6] The resulting intermediate, a silanediol, is generally unstable and readily undergoes intermolecular condensation.[5] In this step, two silanol groups react to form a stable siloxane bond (Si-O-Si), releasing a molecule of water. Because the monomer is difunctional (contains two chlorine atoms), this condensation process proceeds linearly, forming long-chain polysiloxanes.[6]

This reactivity explains why the compound must be handled under anhydrous conditions to prevent premature polymerization.

Caption: Reaction pathway for the hydrolysis and polycondensation of the dichlorosilane.

Application in Surface Modification: Self-Assembled Monolayers (SAMs)

The primary application of this compound is the creation of ultra-thin, ordered molecular films known as self-assembled monolayers (SAMs) on various substrates.[2] These films dramatically alter the surface energy, rendering surfaces hydrophobic and oleophobic.[7][8]

Mechanism of Formation: The formation of a SAM is a spontaneous process driven by the chemical affinity of the dichlorosilyl headgroup for hydroxylated surfaces (e.g., glass, silicon wafers, metal oxides).[9] The Si-Cl bonds react with the surface -OH groups to form covalent Si-O-Substrate bonds. The adjacent silane molecules can then polymerize via their remaining chloro- and subsequently formed silanol groups, creating a linear polysiloxane chain covalently bonded to the surface. The long, fluorinated tails, due to their rigid and non-polar nature, orient themselves away from the surface, creating a dense, low-energy film.[9]

This process is leveraged in numerous high-technology fields:

-

Microelectronics: As an anti-stiction coating for microelectromechanical systems (MEMS).[9]

-

Optics: To create anti-reflective, anti-fogging, and easy-to-clean coatings on lenses and displays.[2]

-

Microfluidics: To create hydrophobic channels that control the flow and behavior of aqueous solutions in lab-on-a-chip devices.[2]

-

Corrosion Resistance: To form a protective barrier on metal surfaces, preventing interaction with corrosive agents.[7]

Experimental Protocol: SAM Formation on a Silicon Wafer

This protocol describes a standard, self-validating workflow for depositing a monolayer. The success of the coating is typically validated by measuring the static water contact angle, which should be >110° for a well-formed monolayer.

1. Substrate Preparation (Critical Step):

- Causality: The density of surface hydroxyl (-OH) groups is paramount for achieving a dense, covalently bonded monolayer.

- a. Sonication: Sonicate the silicon wafer substrate in sequential baths of acetone, then isopropanol (10 minutes each) to remove organic contaminants.

- b. Drying: Dry the substrate under a stream of dry nitrogen gas.

- c. Hydroxylation: Expose the substrate to an oxygen plasma or a Piranha solution (a 3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 15 minutes. (Extreme caution is required for Piranha solution) . This step removes residual organics and generates a high density of surface hydroxyl groups.

- d. Final Rinse & Dry: Rinse copiously with deionized water and dry again with nitrogen. The substrate is now activated and should be used immediately.

2. Silanization (Deposition):

- Causality: The reaction must be performed in an anhydrous environment to prevent premature hydrolysis and polymerization of the silane in solution.

- a. Solution Preparation: In a nitrogen-filled glovebox, prepare a 1-5 mM solution of this compound in an anhydrous solvent (e.g., toluene or hexane).

- b. Immersion: Immerse the activated substrate in the silane solution for 1-2 hours at room temperature. The container should be sealed to prevent atmospheric moisture ingress.

3. Post-Deposition Treatment:

Causality: Rinsing removes physisorbed (non-covalently bonded) molecules, while curing cross-links and stabilizes the monolayer.

a. Rinsing: Remove the substrate from the solution and rinse thoroughly with the anhydrous solvent to remove excess silane.

b. Curing: Bake the coated substrate in an oven at 110-120°C for 30-60 minutes. This step drives off any remaining solvent and promotes the final condensation reactions to form a stable polysiloxane network on the surface.

Caption: Experimental workflow for the formation of a self-assembled monolayer (SAM).

Predictive Spectroscopic Characterization

While a dedicated public spectral database for this specific compound is sparse, its structure allows for a robust predictive analysis of its key spectroscopic features. This serves as a guideline for researchers performing quality control or reaction monitoring.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show three distinct signal regions corresponding to the three types of C-H bonds.

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |

| a | 0.8 - 1.2 | Singlet | Si-CH₃ | The methyl group is attached directly to silicon and has no adjacent protons, resulting in a singlet in the typical alkyl-silane region. |

| b | 0.9 - 1.4 | Multiplet (triplet of triplets) | Si-CH₂ -CH₂- | This methylene group is adjacent to the silicon and the second methylene group. It will be split by the two protons on the adjacent carbon. |

| c | 2.0 - 2.5 | Multiplet (triplet of triplets) | -CH₂-CH₂ -CF₂- | This methylene group is adjacent to the highly electronegative CF₂ group, shifting its signal significantly downfield. It will be split by the adjacent CH₂ protons and potentially show further complex splitting from the fluorine atoms (²J-HF coupling). |

Infrared (IR) Spectroscopy

The IR spectrum provides a fingerprint of the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

| 2950 - 2850 | C-H stretch | Alkyl (CH₃, CH₂) |

| 1250 - 1000 | C-F stretch | Fluoroalkane (strong) |

| 850 - 800 | Si-C stretch | Alkylsilane |

| 600 - 450 | Si-Cl stretch | Chlorosilane |

Safety, Handling, and Storage

This compound is a reactive and corrosive compound that requires stringent safety protocols.

-

Hazards:

-

Corrosive: Causes severe skin burns and eye damage upon contact.[10][11]

-

Water Reactive: Reacts violently with water, moisture, and protic solvents to release corrosive hydrogen chloride (HCl) gas.[12][13][14] This reaction is exothermic.

-

Inhalation Hazard: Vapors and the HCl gas produced upon hydrolysis are destructive to the mucous membranes and upper respiratory tract.[11]

-

-

Handling:

-

All handling should be performed in a well-ventilated fume hood or under an inert atmosphere (e.g., nitrogen or argon gas).[2]

-

Personal Protective Equipment (PPE) is mandatory: chemical-resistant gloves (Viton or nitrile), tightly fitting safety goggles, a face shield, and a lab coat are required.[10][12][15]

-

Use only dry glassware and anhydrous solvents.

-

Avoid all personal contact, including inhalation of vapors.[15]

-

-

Storage:

Conclusion

This compound is a powerful surface modification agent whose utility is derived directly from its dual chemical nature. The reactive dichlorosilyl group provides a robust mechanism for covalent attachment to surfaces, while the inert, low-energy perfluoroalkyl chain dictates the final surface properties. A thorough understanding of its hydrolytic reactivity is essential not only for its successful application in creating hydrophobic and oleophobic surfaces but also for ensuring its safe handling and storage. This compound will continue to be a vital tool in the development of advanced materials for electronics, optics, and biomedical devices.

References

-

PubChem. (n.d.). 1H,1H,2H,2H-Perfluorooctyldimethylchlorosilane. National Center for Biotechnology Information. Retrieved from [Link]

-

Xing, F. (n.d.). Understanding the Significance of 1h,1h,2h,2h-Perfluorooctyl Trichlorosilane in the Chemical Reagent Industry. LinkedIn. Retrieved from [Link]

-

MySkinRecipes. (n.d.). (1H,1H,2H,2H-Perfluorooctyl)methyldichlorosilane. Retrieved from [Link]

-

Rochow, E. G. (2004). Dimethyldichlorosilane and the Direct Synthesis of Methylchlorosilanes. The Key to the Silicones Industry. Organometallics, 23(17), 3981–3992. Retrieved from [Link]

- Google Patents. (n.d.). US4609751A - Method of hydrolyzing chlorosilanes.

-

ResearchGate. (n.d.). Theoretical study of the hydrolysis of chlorosilane. Retrieved from [Link]

-

PubMed. (2015). Formation of Cationic Silanols via Hydrolysis of Carbodiphosphorane-Stabilized Trichlorosilane. Retrieved from [Link]

-

Massachusetts Institute of Technology (MIT). (n.d.). Trichloro(1H,1H,2H,2H-perfluorooctyl)silane Hazards Identification. Retrieved from [Link]

-

University of Wuppertal. (n.d.). Hydrolysis and polycondensation. Chemiedidaktik Uni Wuppertal. Retrieved from [Link]

Sources

- 1. This compound CAS#: 73609-36-6 [amp.chemicalbook.com]

- 2. (1H,1H,2H,2H-Perfluorooctyl)methyldichlorosilane [myskinrecipes.com]

- 3. This compound | 73609-36-6 [chemicalbook.com]

- 4. 1H,1H,2H,2H-Perfluorooctyltrichlorosilane, 97% 50 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Hydrolysis and polycondensation [chemiedidaktik.uni-wuppertal.de]

- 7. Understanding the Significance of 1h,1h,2h,2h-Perfluorooctyl Trichlorosilane in the Chemical Reagent Industry-Quzhou Dongye Chemical Technology Co.,Ltd [en.zjdy-chem.com]

- 8. nbinno.com [nbinno.com]

- 9. Applications of 1H,1H,2H,2H-Perfluorodecyltrichlorosilane_Chemicalbook [chemicalbook.com]

- 10. louisville.edu [louisville.edu]

- 11. synquestlabs.com [synquestlabs.com]

- 12. fishersci.ie [fishersci.ie]

- 13. web.mit.edu [web.mit.edu]

- 14. synquestlabs.com [synquestlabs.com]

- 15. datasheets.scbt.com [datasheets.scbt.com]

An In-depth Technical Guide to the Synthesis and Purification of 1H,1H,2H,2H-Perfluorooctylmethyldichlorosilane

Introduction: The Significance of Fluorinated Silanes

1H,1H,2H,2H-Perfluorooctylmethyldichlorosilane, with the chemical formula C₉H₇Cl₂F₁₃Si, is a prominent member of the fluoroalkylsilane (FAS) family.[1] These compounds are of significant interest in materials science and surface chemistry due to their unique properties imparted by the presence of a perfluorinated alkyl chain. This structural motif bestows exceptional thermal and chemical stability, as well as both hydrophobic and oleophobic characteristics, making them invaluable for creating water- and oil-repellent surfaces.[1]

The primary application of this compound lies in its use as a surface treatment agent. It is employed to modify the surfaces of a wide range of materials, including glass, metals, and polymers, to create low-surface-energy coatings. These coatings are crucial in various high-technology applications, such as in the fabrication of microelectronics, where they can act as anti-stiction layers. The dichlorosilyl functional group allows for covalent anchoring to hydroxyl-terminated surfaces, forming robust and durable self-assembled monolayers (SAMs).

This technical guide provides a comprehensive overview of the synthesis and purification of this compound, offering a detailed experimental protocol and insights into the underlying chemical principles.

Core Synthesis Pathway: Platinum-Catalyzed Hydrosilylation

The most direct and industrially relevant method for the synthesis of this compound is the hydrosilylation of a terminal fluoroalkene, specifically 1H,1H,2H,2H-perfluoro-1-octene (also known as 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro-1-octene), with methyldichlorosilane. This reaction involves the addition of the silicon-hydrogen bond of the silane across the carbon-carbon double bond of the alkene. The reaction is typically catalyzed by a platinum complex, such as Speier's catalyst (hexachloroplatinic acid) or Karstedt's catalyst (a platinum(0)-divinyltetramethyldisiloxane complex), which are known to be highly effective for this transformation.

The general reaction scheme is as follows:

Caption: A simplified representation of the Chalk-Harrod mechanism for hydrosilylation.

Experimental Protocol: Synthesis

This protocol is a representative procedure based on established methods for the hydrosilylation of fluoroalkenes.

Materials and Equipment:

| Reagent/Equipment | Description |

| 1H,1H,2H,2H-perfluoro-1-octene | C₈H₃F₁₃, ≥97% purity |

| Methyldichlorosilane | CH₃SiHCl₂, ≥98% purity |

| Karstedt's catalyst | Platinum-divinyltetramethyldisiloxane complex in xylene, ~2% Pt |

| Anhydrous Toluene | Solvent, dried over molecular sieves |

| Three-neck round-bottom flask | 500 mL, oven-dried |

| Reflux condenser | With a drying tube (e.g., filled with CaCl₂) |

| Addition funnel | 100 mL, pressure-equalizing |

| Magnetic stirrer and stir bar | |

| Heating mantle | |

| Inert gas supply | Nitrogen or Argon |

| Schlenk line or similar setup | For handling air- and moisture-sensitive reagents |

Procedure:

-

Inert Atmosphere: Assemble the reaction apparatus (three-neck flask, reflux condenser, and addition funnel) and flame-dry under a stream of inert gas (nitrogen or argon). Maintain a positive pressure of inert gas throughout the reaction.

-

Charging the Reactor: To the cooled flask, add 1H,1H,2H,2H-perfluoro-1-octene (e.g., 100 g, 0.28 mol) and anhydrous toluene (e.g., 150 mL) via cannula or a dry syringe.

-

Catalyst Addition: Add Karstedt's catalyst (e.g., 0.1 mL of a 2% solution) to the reaction mixture with stirring.

-

Reactant Addition: Charge the addition funnel with methyldichlorosilane (e.g., 35.5 g, 0.31 mol).

-

Reaction Initiation: Begin the dropwise addition of methyldichlorosilane to the stirred reaction mixture. The reaction is exothermic, and the temperature should be monitored. Maintain the reaction temperature between 40-50 °C. If necessary, use a water bath to control the temperature.

-

Reaction Completion: After the addition is complete (approximately 1-2 hours), continue stirring the reaction mixture at 50 °C for an additional 4-6 hours to ensure complete conversion. The progress of the reaction can be monitored by Gas Chromatography (GC) by taking aliquots from the reaction mixture.

-

Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.

Purification: Vacuum Distillation

The crude product obtained after the synthesis contains the desired this compound, any unreacted starting materials, and catalyst residues. Purification is crucial to obtain a high-purity product suitable for its intended applications. Fractional vacuum distillation is the most effective method for purifying this high-boiling point compound.

Experimental Protocol: Purification

Equipment:

| Equipment | Description |

| Distillation flask | 250 mL, round-bottom |

| Fractionating column | Vigreux or packed column |

| Distillation head with condenser | |

| Receiving flasks | Multiple, for collecting different fractions |

| Vacuum pump | Capable of reaching pressures below 10 mmHg |

| Cold trap | To protect the vacuum pump |

| Heating mantle with stirrer | |

| Manometer | To monitor the pressure |

Procedure:

-

Apparatus Setup: Assemble the vacuum distillation apparatus. Ensure all joints are properly sealed with vacuum grease.

-

Charging the Still: Transfer the crude product to the distillation flask. Add a few boiling chips or a magnetic stir bar for smooth boiling.

-

Applying Vacuum: Gradually apply vacuum to the system. A cold trap (liquid nitrogen or dry ice/acetone) should be in place between the distillation apparatus and the vacuum pump.

-

Heating: Once a stable vacuum is achieved (e.g., 5-10 mmHg), begin heating the distillation flask gently with a heating mantle.

-

Fraction Collection:

-

Fore-run: Collect the initial low-boiling fraction, which may contain residual solvent and unreacted methyldichlorosilane.

-

Main Fraction: As the temperature of the vapor rises and stabilizes, collect the main fraction corresponding to the boiling point of this compound at the applied pressure. The boiling point is approximately 189-190 °C at atmospheric pressure, so under vacuum, it will be significantly lower. [1] * High-Boiling Residue: Stop the distillation before the flask goes to dryness to avoid the concentration of potentially unstable residues. The high-boiling residue will contain the catalyst and any polymeric byproducts.

-

-

Product Handling: The purified product is a colorless liquid and is moisture-sensitive. It should be stored under an inert atmosphere in a tightly sealed container.

Characterization of this compound

The identity and purity of the synthesized product can be confirmed by various analytical techniques.

Physicochemical Properties:

| Property | Value |

| CAS Number | 73609-36-6 [1] |

| Molecular Formula | C₉H₇Cl₂F₁₃Si [1] |

| Molecular Weight | 461.13 g/mol [1] |

| Boiling Point | 189-190 °C (at 760 mmHg) [1] |

| Density | 1.55 g/cm³ [1] |

| Appearance | Colorless liquid |

Spectroscopic Data (Expected):

-

¹H NMR (CDCl₃):

-

A singlet for the methyl protons (Si-CH₃) around 0.5-1.0 ppm.

-

A multiplet for the methylene protons adjacent to the silicon atom (-CH₂-Si) around 1.0-1.5 ppm.

-

A multiplet for the methylene protons adjacent to the perfluoroalkyl chain (-CH₂-CF₂) around 2.0-2.5 ppm.

-

-

¹³C NMR (CDCl₃):

-

A signal for the methyl carbon (Si-CH₃) in the upfield region.

-

Signals for the two methylene carbons (-CH₂-CH₂-) in the aliphatic region.

-

Multiple signals for the perfluorinated carbons, likely showing complex splitting patterns due to C-F coupling.

-

-

FTIR (Neat):

-

Characteristic C-H stretching vibrations around 2900-3000 cm⁻¹.

-

Strong C-F stretching absorptions in the region of 1100-1300 cm⁻¹.

-

Si-Cl stretching vibrations around 800-850 cm⁻¹ and 450-650 cm⁻¹.

-

Si-C stretching vibrations around 1250 cm⁻¹.

-

Safety and Handling

This compound is a reactive and hazardous chemical. It is crucial to handle it with appropriate safety precautions:

-

Moisture Sensitivity: The compound reacts with moisture, including atmospheric humidity, to release corrosive hydrogen chloride (HCl) gas. All handling should be performed under an inert, dry atmosphere.

-

Corrosivity: Due to the presence of dichlorosilyl group and its reaction with moisture, the compound and its byproducts are corrosive and can cause severe skin and eye burns.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.

-

Storage: Store in a tightly sealed container under an inert atmosphere in a cool, dry, and well-ventilated area, away from incompatible materials such as water, alcohols, and bases.

Conclusion

The synthesis of this compound via platinum-catalyzed hydrosilylation of 1H,1H,2H,2H-perfluoro-1-octene with methyldichlorosilane is a robust and efficient method. Careful control of reaction conditions and rigorous purification by vacuum distillation are essential to obtain a high-purity product. The unique properties of this fluorinated silane make it a valuable material for advanced surface modification applications. This guide provides a foundational understanding and a practical framework for the synthesis and purification of this important compound, intended to support researchers and professionals in the field of materials science and chemical synthesis.

References

-

Gelest, Inc. (n.d.). (Tridecafluoro-1,1,2,2-tetrahydrooctyl)methyldichlorosilane. Retrieved from [Link]

-

PubChem. (n.d.). (Tridecafluoro-1,1,2,2-tetrahydrooctyl)silane. Retrieved from [Link]

- Google Patents. (2013). Fluorinated silane coating compositions for thin wafer bonding and handling.

-

van der Hilst, R. W., Talsma, H., & J. de Goeje, M. P. (1992). Hydrosilylation of 1-alkenes with dichlorosilane. Journal of Organometallic Chemistry, 434(1-2), 15-24. Retrieved from [Link]

- Google Patents. (2016). Coating system for preparing a hydrophobic coating.

Sources

A Comprehensive Technical Guide to (1H,1H,2H,2H-Perfluorooctyl)methyldichlorosilane

Abstract

This technical guide provides an in-depth analysis of (1H,1H,2H,2H-Perfluorooctyl)methyldichlorosilane, a fluorinated organosilane compound of significant interest in materials science and surface chemistry. Central to its identity is a molecular weight of approximately 461.13 g/mol .[1][2][3] This document details its core physicochemical properties, common synthesis pathways, and mechanisms of action. It further explores its primary applications, focusing on the creation of functionalized surfaces with tailored wettability. Detailed protocols for its synthesis, surface modification, and safe handling are provided to equip researchers and industry professionals with the necessary knowledge for its effective and safe utilization.

Core Molecular and Physical Properties

(1H,1H,2H,2H-Perfluorooctyl)methyldichlorosilane, identified by the CAS Number 73609-36-6, is a bifunctional molecule featuring a highly fluorinated, non-polar "tail" and a reactive dichlorosilyl "head" group.[1][2] This unique structure is the foundation of its utility as a surface modifying agent. The long perfluorinated chain imparts extremely low surface energy, leading to hydrophobic and oleophobic properties, while the methyldichlorosilyl group provides a reactive anchor for covalent attachment to hydroxylated surfaces.

The molecular formula of the compound is C₉H₇Cl₂F₁₃Si, which corresponds to a molecular weight of 461.13 g/mol .[1][2][3] A summary of its key quantitative properties is presented below.

Table 1: Physicochemical Properties of (1H,1H,2H,2H-Perfluorooctyl)methyldichlorosilane

| Property | Value | Source(s) |

| Molecular Weight | 461.13 g/mol (also reported as 461.12 g/mol ) | [1][2][4][5] |

| Molecular Formula | C₉H₇Cl₂F₁₃Si | [1][4][5] |

| CAS Number | 73609-36-6 | [1][4] |

| Appearance | Colorless liquid | [6] |

| Density | 1.55 g/cm³ | [2][4][5] |

| Boiling Point | 189-190 °C or 76 °C* | [2][4][6] |

| Flash Point | 51 °C | [4][5][6] |

| Refractive Index | ~1.35 | [4][5][6] |

| Water Solubility | 4.8 µg/L at 20 °C (Practically insoluble) | [4][5][6] |

| Sensitivity | Highly sensitive to moisture; reacts violently with water | [4][5][7] |

*Note on Boiling Point: Significant variation exists in reported boiling points, which may be due to measurements at different pressures or potential impurities. Researchers should verify this property for their specific material.

Synthesis and Reaction Mechanisms

The primary industrial and laboratory synthesis route for (1H,1H,2H,2H-Perfluorooctyl)methyldichlorosilane is the hydrosilylation of a fluorinated olefin with methyldichlorosilane.[6] This reaction involves the addition of the silicon-hydride (Si-H) bond across the carbon-carbon double bond of the olefin.

Causality of Experimental Choices:

-

Catalyst: A platinum-based catalyst, such as Karstedt's catalyst or Speier's catalyst, is essential. Platinum complexes facilitate the reaction by coordinating to the double bond of the olefin and activating the Si-H bond of the silane, thereby lowering the activation energy for the addition.

-

Inert Atmosphere: The reaction must be conducted under a dry, inert atmosphere (e.g., Argon or Nitrogen). This is critical because the reactant, methyldichlorosilane, and the product are both highly susceptible to hydrolysis.[4][5] Any moisture present will react with the Si-Cl bonds to form siloxanes and corrosive hydrochloric acid (HCl), reducing yield and creating hazardous byproducts.

Caption: Synthesis workflow for (1H,1H,2H,2H-Perfluorooctyl)methyldichlorosilane.

Experimental Protocol: Laboratory-Scale Synthesis

-

Reactor Setup: A three-neck round-bottom flask is equipped with a magnetic stirrer, a reflux condenser topped with an argon inlet, and a dropping funnel. The entire apparatus must be oven-dried or flame-dried before assembly to remove all traces of moisture.

-

Reagent Charging: Charge the flask with 1.0 equivalent of 1H,1H,2H-perfluoro-1-octene and anhydrous toluene.

-

Inerting: Purge the system with dry argon for 15-20 minutes.

-

Catalyst Addition: Add a catalytic amount (e.g., 10-20 ppm) of Karstedt's catalyst to the flask.

-

Reactant Addition: Add 1.1 equivalents of methyldichlorosilane to the dropping funnel. Add it dropwise to the stirred reaction mixture over 30 minutes. The reaction is exothermic and may require cooling to maintain control.

-

Reaction: After the addition is complete, heat the mixture to 60-70 °C and monitor the reaction's progress by FTIR, observing the disappearance of the Si-H stretching peak (around 2200 cm⁻¹).

-

Purification: Once the reaction is complete, the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield the final colorless liquid product.

Key Applications: Surface Modification

The primary application of this compound is the formation of Self-Assembled Monolayers (SAMs) on various substrates.[2] These SAMs create surfaces that are highly water- and oil-repellent.[2][3][8] This is particularly valuable in microfluidics, anti-fouling coatings, and moisture-proofing electronics.[2][3]

Mechanism of SAM Formation: The process relies on the reaction between the dichlorosilane head group and surface hydroxyl (-OH) groups present on substrates like silicon wafers, glass, or metal oxides.

-

Hydrolysis: The Si-Cl bonds are highly reactive and will hydrolyze with trace surface water to form silanols (Si-OH).

-

Condensation: These silanols then undergo a condensation reaction with the substrate's -OH groups, forming strong, covalent siloxane (Si-O-Substrate) bonds.

-

Cross-linking: Adjacent silane molecules can also cross-link via Si-O-Si bonds, creating a more robust and stable monolayer.

-

Self-Assembly: The long, fluorinated tails align due to van der Waals forces, creating a dense, ordered, and low-energy surface.

Caption: Experimental workflow for creating a Self-Assembled Monolayer (SAM).

Experimental Protocol: Surface Modification of a Silicon Wafer

-

Substrate Cleaning (Self-Validation): The quality of the SAM is critically dependent on the cleanliness of the substrate.

-

Cut a silicon wafer into desired coupon sizes.

-

Sonicate the coupons sequentially in acetone, isopropanol, and deionized water (10 minutes each) to remove organic contaminants.

-

Dry the coupons under a stream of nitrogen.

-

Activate the surface by either UV/Ozone treatment for 15 minutes or immersion in a freshly prepared Piranha solution (3:1 H₂SO₄:H₂O₂) for 30 minutes. (CAUTION: Piranha solution is extremely corrosive and reactive) . This step generates a high density of hydroxyl groups.

-

Rinse extensively with deionized water and dry with nitrogen. A successful activation is validated by the surface being super-hydrophilic (water spreads completely).

-

-

Silanization:

-

Prepare a 1% (v/v) solution of (1H,1H,2H,2H-Perfluorooctyl)methyldichlorosilane in an anhydrous solvent such as toluene or hexane inside a glovebox or moisture-free environment.

-

Immerse the cleaned and activated silicon coupons in the silane solution for 1-2 hours at room temperature.

-

-

Post-Deposition Cleaning:

-

Remove the coupons from the solution and rinse thoroughly with the anhydrous solvent to remove any physisorbed molecules.

-

Sonicate briefly (1-2 minutes) in the same solvent to ensure a clean monolayer.

-

-

Curing/Annealing:

-

Dry the coated coupons with nitrogen.

-

Bake (anneal) the coupons in an oven at 110-120 °C for 30-60 minutes. This step drives off residual solvent and promotes further cross-linking within the monolayer, enhancing its stability.

-

-

Characterization: The final surface can be characterized by measuring the static water contact angle, which should be >110° for a successful hydrophobic modification.

Safety, Handling, and Disposal

(1H,1H,2H,2H-Perfluorooctyl)methyldichlorosilane is a hazardous chemical that requires strict safety protocols. Its primary hazards are corrosivity and flammability , compounded by its violent reactivity with water.[4][5][7][9]

-

Corrosivity: The compound causes severe skin burns and eye damage.[7] Upon contact with moisture (e.g., in the air or on skin), it hydrolyzes to release corrosive hydrogen chloride (HCl) gas.[10][11]

-

Flammability: The liquid and its vapor are flammable.[4]

-

Reactivity: It reacts violently with water and other protic solvents (e.g., alcohols).[7][9][10] This reaction is highly exothermic and produces large volumes of HCl gas.

Protocol for Safe Handling and Storage

-

Personal Protective Equipment (PPE): Always handle this chemical inside a certified chemical fume hood. Wear appropriate PPE, including:

-

Flame-retardant lab coat.

-

Chemical splash goggles and a full-face shield.

-

Acid-resistant gloves (e.g., butyl rubber or a suitable laminate).

-

-

Handling: Use only glass or stainless steel equipment. Ensure all equipment is scrupulously dry. Grounding and bonding are necessary when transferring large quantities to prevent static discharge.[9] Keep away from heat, sparks, and open flames.[9]

-

Storage: Store in a cool, dry, well-ventilated area designated for flammable and corrosive materials. The container must be kept tightly sealed under an inert atmosphere (e.g., argon).[1][2][3] Store away from incompatible materials like water, alcohols, bases, and oxidizing agents.[7][10]

Caption: Decision workflow for handling a chemical spill.

Protocol for Disposal

Do not dispose of this chemical directly. It must be quenched first.

-

Inert Dilution: In a fume hood, dilute the waste silane with a large volume of an inert, non-polar solvent like hexane or toluene.

-

Slow Quenching: Place the diluted solution in an ice bath. Slowly and dropwise, add a less reactive alcohol, such as isopropanol or tert-butanol, to the stirred solution. This will convert the dichlorosilane to less reactive alkoxysilanes. The reaction will still produce HCl, so proper ventilation is paramount.

-

Neutralization: After the reaction has subsided, slowly add the mixture to a solution of sodium bicarbonate or soda ash to neutralize the generated acid.

-

Final Disposal: The neutralized waste can now be collected in a properly labeled hazardous waste container for disposal according to institutional and local regulations.

Conclusion

(1H,1H,2H,2H-Perfluorooctyl)methyldichlorosilane is a powerful surface modification agent whose utility is derived directly from its unique molecular structure and a molecular weight of 461.13 g/mol . Its ability to form robust, low-energy self-assembled monolayers makes it indispensable in fields ranging from materials science to electronics. However, its significant reactivity and hazardous nature demand a thorough understanding of its properties and strict adherence to safety protocols. This guide provides the foundational knowledge and practical procedures necessary for its effective and responsible application in a research and development setting.

References

-

(1H, 1H, 2H, 2H-Perfluorooctyl)methyldichlorosilane, min 97%, 100 grams. CP Lab Safety. [Link]

-

(1H,1H,2H,2H-Perfluorooctyl)methyldichlorosilane. MySkinRecipes. [Link]

-

Dichlorosilane Safety Data Sheet. Linde. [Link]

-

1H,1H,2H,2H-Perfluorooctyldimethylchlorosilane | C10H10ClF13Si. PubChem, National Center for Biotechnology Information. [Link]

-

Dichlorosilane Safety Data Sheet SDS P4587. Airgas. [Link]

-

Dichlorosilane Safety Data Sheet. Middlesex Gases & Technologies. [Link]

-

(1H,1H,2H,2H-Perfluorooctyl)methyldichlorosilane. MySkinRecipes (Thai). [Link]

-

Safety Data Sheet - Dichlorosilane. Airgas. [Link]

-

Dichlorosilane Safety Data Sheet. Ehsan International Gases. [Link]

-

Cas 73609-36-6, 1H,1H,2H,2H-PERFLUOROOCTYLMETHYLDICHLOROSILANE. LookChem. [Link]

-

Understanding the Properties and Applications of 1h,1h,2h,2h-perfluorooctyltriethoxysilane: A Comprehensive Guide. Dongye Chemical. [Link]

-

1H,1H,2H,2H-Perfluorohexylmethyldichlorosilane CAS: 38436-16-7. Changfu Chemical. [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. (1H,1H,2H,2H-Perfluorooctyl)methyldichlorosilane [myskinrecipes.com]

- 3. (1H,1H,2H,2H-Perfluorooctyl)methyldichlorosilane [myskinrecipes.com]

- 4. This compound | 73609-36-6 [chemicalbook.com]

- 5. This compound CAS#: 73609-36-6 [amp.chemicalbook.com]

- 6. Cas 73609-36-6,this compound | lookchem [lookchem.com]

- 7. 1H,1H,2H,2H-Perfluorooctyltrichlorosilane, 97% 10 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]

- 8. Understanding the Properties and Applications of 1h,1h,2h,2h-perfluorooctyltriethoxysilane: A Comprehensive Guide-Quzhou Dongye Chemical Technology Co.,Ltd [en.zjdy-chem.com]

- 9. static.prd.echannel.linde.com [static.prd.echannel.linde.com]

- 10. amp.generalair.com [amp.generalair.com]

- 11. middlesexgases.com [middlesexgases.com]

Self-assembled monolayers of 1h,1h,2h,2h-Perfluorooctylmethyldichlorosilane

An In-Depth Technical Guide to the Formation and Characterization of Self-Assembled Monolayers of 1H,1H,2H,2H-Perfluorooctylmethyldichlorosilane

Introduction: The Significance of Fluorinated Surfaces

The precise control of surface chemistry is a cornerstone of modern materials science, impacting fields from biomedical devices and microelectronics to anti-fouling coatings. Self-assembled monolayers (SAMs) offer a robust method for tailoring surface properties at the molecular level. Among the various molecules used for SAM formation, fluorinated organosilanes are of particular interest for their ability to create surfaces with exceptionally low energy, leading to pronounced hydrophobicity and oleophobicity.[1][2][3]

This guide focuses on this compound (PFOMDCS), a bifunctional silane uniquely suited for creating dense, cross-linked, and highly stable fluorinated monolayers. Its molecular structure, featuring a long perfluorinated tail and a dichlorosilane headgroup, allows it to covalently bond to hydroxylated surfaces, creating a durable, low-energy interface.[4] We will explore the fundamental mechanisms governing the formation of PFOMDCS SAMs, provide detailed experimental protocols for their deposition, and describe the key analytical techniques required to validate their quality and performance.

| Property | Value | Source |

| Chemical Formula | C₉H₇Cl₂F₁₃Si | [5] |

| Molecular Weight | 461.13 g/mol | [4] |

| CAS Number | 73609-36-6 | [5] |

| Boiling Point | 189-190 °C | [4] |

| Density | 1.55 g/cm³ | [4] |

| Appearance | Liquid | - |

| Key Feature | Dichloro functional headgroup enables extensive cross-linking | [6][7] |

Part 1: The Mechanism of PFOMDCS Self-Assembly

The formation of a stable PFOMDCS monolayer is a multi-step process driven by hydrolysis and condensation reactions. The presence of a thin layer of adsorbed water on the substrate surface is not a contaminant but a critical reactant for initiating the self-assembly process.[8] The mechanism can be understood in three primary stages:

-

Hydrolysis of the Dichlorosilane Headgroup: The process begins when the highly reactive silicon-chlorine bonds of the PFOMDCS molecule react with surface-adsorbed water or trace water in the solvent.[7] This reaction substitutes the two chlorine atoms with hydroxyl groups (silanols), releasing hydrochloric acid (HCl) as a byproduct.[9][10] This step is crucial as it transforms the precursor into a reactive, surface-active species.

-

Physisorption and Surface Organization: The hydrolyzed PFOMDCS molecules, now featuring polar silanol headgroups, adsorb onto the hydroxylated substrate surface (e.g., SiO₂, glass, mica) via hydrogen bonding. The long, hydrophobic perfluoroalkyl chains orient themselves away from the polar surface, driven by van der Waals interactions and the desire to minimize free energy.

-

Condensation and Covalent Immobilization: The final, stabilizing step involves two types of condensation reactions. First, the silanol groups of adjacent, organized PFOMDCS molecules react with each other to form strong, stable siloxane (Si-O-Si) bonds. This lateral polymerization is a key advantage of dichlorosilanes, creating a cross-linked network that enhances the monolayer's mechanical and thermal stability.[11] Simultaneously, the silanol groups of the PFOMDCS molecules react with the hydroxyl groups on the substrate surface, forming covalent bonds that anchor the monolayer firmly to the substrate.[12]

Part 2: Experimental Methodology

The quality of a SAM is critically dependent on meticulous experimental technique. The process can be broadly divided into substrate preparation, monolayer deposition, and post-deposition treatment.

Substrate Preparation: The Foundation for Quality

The goal of substrate preparation is to produce a clean, smooth surface rich in hydroxyl (-OH) groups, which act as anchoring sites for the silane molecules.[13] The choice of cleaning protocol depends on the substrate material. For silicon wafers and glass, a common and highly effective method is the use of "Piranha" solution.

Detailed Protocol: Piranha Cleaning for Silicon/Glass Substrates

-

Safety First: Piranha solution (typically a 3:1 to 7:1 mixture of concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂)) is extremely corrosive and energetic. It reacts violently with organic materials. Always use a fume hood, and wear appropriate personal protective equipment (heavy-duty acid gloves, lab coat, splash goggles, and a face shield). Warning: Never mix hydrogen peroxide and an organic solvent. Never store Piranha solution in a sealed container.

-

Preparation: In a clean glass beaker, slowly and carefully add the hydrogen peroxide to the sulfuric acid. The reaction is exothermic and the solution will become very hot.

-

Immersion: Using clean, non-metallic tweezers, fully immerse the substrates in the hot Piranha solution for 15-30 minutes. This step removes organic residues and hydroxylates the surface.

-

Rinsing: Carefully remove the substrates and rinse them copiously with deionized (DI) water (18.2 MΩ·cm).

-

Drying: Dry the substrates under a stream of high-purity nitrogen gas.

-

Final Activation (Optional but Recommended): Immediately before deposition, a 5-10 minute treatment in an oxygen plasma or UV-Ozone cleaner can further activate the surface, ensuring a high density of hydroxyl groups.

-

Immediate Use: The activated substrates are highly reactive and susceptible to contamination. They should be used for SAM deposition immediately after preparation.

Monolayer Deposition: Solution vs. Vapor Phase

PFOMDCS SAMs can be deposited using either solution-phase or vapor-phase methods. The choice depends on factors like desired film quality, reproducibility, and available equipment.[14][15] Vapor-phase deposition often yields more uniform and reproducible monolayers with fewer aggregates, but requires more specialized vacuum equipment.[12][16]

Solution-Phase Deposition

This method involves immersing the prepared substrate in a dilute solution of PFOMDCS in an anhydrous organic solvent.

Detailed Protocol: Solution-Phase Deposition of PFOMDCS

-

Solvent Selection: Choose a high-purity, anhydrous solvent such as toluene or hexane. The absence of excess water is critical to prevent premature polymerization of the PFOMDCS in the bulk solution, which leads to surface aggregates.

-

Solution Preparation: In a clean, dry container inside a glovebox or under an inert atmosphere (e.g., argon or nitrogen), prepare a dilute solution of PFOMDCS (typically 0.1% to 1% by volume).

-

Deposition: Place the freshly cleaned and activated substrate into the PFOMDCS solution. The deposition is typically carried out for 30 minutes to 2 hours at room temperature. The container should be sealed to prevent atmospheric moisture contamination.

-

Rinsing: After deposition, remove the substrate and immediately rinse it thoroughly with fresh anhydrous solvent to remove any physisorbed (non-covalently bonded) molecules.

-

Sonication (Optional): A brief sonication (1-2 minutes) in fresh solvent can help remove any weakly bound aggregates.

-

Curing: To complete the condensation reactions and drive off residual water, bake the coated substrate in an oven at 110-120°C for 30-60 minutes.

Part 3: Characterization and Validation

Characterizing the resulting monolayer is essential to confirm its presence, quality, and properties. The three primary techniques for this are contact angle goniometry, X-ray photoelectron spectroscopy (XPS), and atomic force microscopy (AFM).

Contact Angle Goniometry: Assessing Surface Energy

Contact angle measurement is the most direct method to verify the hydrophobicity of the surface, which is a primary indicator of a successful fluorinated SAM.[17] A high water contact angle confirms the low surface energy imparted by the perfluoroalkyl chains.

| Measurement Type | Typical Value Range | Significance |

| Static Water Contact Angle | 110° - 120° | Indicates a highly hydrophobic surface, confirming the presence of the SAM.[18][19] |

| Advancing Contact Angle | > 115° | Represents the maximum contact angle, measured on a pristine, uniform surface.[20] |

| Receding Contact Angle | > 90° | The minimum contact angle; a large difference from the advancing angle (hysteresis) can indicate defects or heterogeneity.[21] |

| Roll-off Angle | < 10° | A low roll-off angle for a water droplet indicates low adhesion and a uniform surface, approaching superhydrophobicity.[17] |

Detailed Protocol: Static Contact Angle Measurement

-

Instrument Setup: Use a contact angle goniometer equipped with a high-resolution camera and a precision liquid dispensing system.

-

Sample Placement: Place the PFOMDCS-coated substrate on the sample stage.

-

Droplet Deposition: Gently dispense a small droplet (typically 2-5 µL) of deionized water onto the surface.

-

Image Capture & Analysis: Immediately capture a high-quality image of the droplet profile. Use the instrument's software to analyze the image and calculate the angle formed at the three-phase (solid-liquid-vapor) contact line.

-

Multiple Measurements: Perform measurements at several different locations on the substrate to assess uniformity and calculate an average value and standard deviation.

X-ray Photoelectron Spectroscopy (XPS): Verifying Chemical Composition

XPS is a surface-sensitive technique that provides quantitative elemental and chemical state information about the top 5-10 nm of a surface.[22] It is used to confirm the covalent attachment and chemical integrity of the PFOMDCS monolayer.

Expected XPS Signatures:

-

F 1s: A strong peak around 689 eV is the definitive signature of the C-F bonds in the perfluoroalkyl tail.[23]

-

C 1s: The high-resolution C 1s spectrum will be complex. It should show distinct components corresponding to the -CF₃ group (~293.5 eV), the main -CF₂- chain (~291.5 eV), the -CH₂- groups adjacent to the fluorinated chain (~286 eV), and the Si-CH₃ group (~284.8 eV).[24] The absence of a significant signal from the underlying substrate (e.g., Si 2p from a silicon wafer) can indicate a dense, complete monolayer.

-

Si 2p: A peak corresponding to the Si-O-C/Si-O-Si environment of the monolayer will be present around 102-103 eV, shifted from the substrate's bulk silicon (99.3 eV) and silicon dioxide (103.3 eV) peaks.[25]

-

O 1s: A signal around 532.5 eV will correspond to the Si-O-Si and Si-O-Substrate bonds.

| Element (Region) | Approximate Binding Energy (eV) | Assignment |

| F 1s | 689.0 | C-F bonds in the perfluoroalkyl chain |

| C 1s | 293.5 | -C F₃ terminal group |

| C 1s | 291.5 | -C F₂- backbone |

| C 1s | 286.0 | -C H₂-CH₂- spacer |

| C 1s | 284.8 | Si-C H₃ group and adventitious carbon |

| Si 2p | 102.5 | Si -O bonds in the siloxane network |

| O 1s | 532.5 | Si-O -Si and Si-O -Substrate linkages |

Atomic Force Microscopy (AFM): Assessing Morphology and Uniformity

AFM is a high-resolution imaging technique that provides topographical information about the surface.[26] For SAMs, it is invaluable for assessing monolayer uniformity, identifying defects like pinholes or aggregates, and measuring surface roughness.[25][27] A high-quality PFOMDCS SAM should appear smooth and uniform, with a root-mean-square (RMS) roughness not significantly greater than that of the underlying substrate.[28] The presence of large, irregular islands can indicate that polymerization occurred in the solution before deposition, a consequence of excess moisture in the solvent.[12]

Conclusion

The formation of a self-assembled monolayer of this compound is a powerful technique for creating robust, low-energy surfaces. Success hinges on a systematic and well-controlled process that begins with immaculate substrate preparation to ensure a reactive, hydroxylated surface. The choice between solution- and vapor-phase deposition allows for flexibility based on available resources and desired film quality, with the dichlorosilane headgroup providing a distinct advantage in forming a stable, cross-linked network. Rigorous characterization using contact angle goniometry, XPS, and AFM is not merely a final step but an integral part of the process, providing the necessary feedback to validate the monolayer's quality and ensure its performance in demanding applications.

References

-

Biolin Scientific. (2019). Contact angle measurements on superhydrophobic surfaces in practice. [Link]

-

Gao, L., & McCarthy, T. J. (2015). Dynamic contact angle measurements on superhydrophobic surfaces. Physics of Fluids, 27(3). [Link]

-

ResearchGate. Hydrophobic and hydrophilic water contact angle behavior. [Link]

-

Hota, G., et al. (2013). Comparative Study of Solution Phase and Vapor Phase Deposition of Aminosilanes on Silicon Dioxide Surfaces. Materials Science and Engineering: C, 33(8), 4658-4665. [Link]

-

Gao, L., & McCarthy, T. J. (2015). Dynamic contact angle measurements on superhydrophobic surfaces. Semantic Scholar. [Link]

-

Hota, G., et al. (2014). Comparative study of solution-phase and vapor-phase deposition of aminosilanes on silicon dioxide surfaces. PubMed. [Link]

-

Pillai, S., & Pai, R. K. (2009). Controlled growth and formation of SAMs investigated by atomic force microscopy. Ultramicroscopy, 109(2), 161-6. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Science Behind Hydrophobic Coatings: Utilizing Fluorinated Silanes. [Link]

-

ResearchGate. AFM images for native monosilicon and various SAM-coated surfaces. [Link]

-

ResearchGate. (2013). Comparative Study of Solution Phase and Vapor Phase Deposition of Aminosilanes on Silicon Dioxide Surfaces. [Link]

-

ResearchGate. (2021). Fluorinated Silane Self-Assembled Monolayers as Resists for Patterning Indium Tin Oxide. [Link]

-

BYU ScholarsArchive. Chemical Vapor Deposition of Silanes and Patterning on Silicon. [Link]

-

ResearchGate. (2005). Modification of 1H,1H,2H,2H-Perfluorooctyltrichlorosilane Self-Assembled Monolayers by Atomic Hydrogen. [Link]

-

ResearchGate. (2007). Preparation and characterization of fluoroalkylsilane self-assembled monolayers on magnetic head surfaces. [Link]

-

Gaciarz, P., et al. (2020). The Effect of Physicochemical Properties of Perfluoroalkylsilanes Solutions on Microtribological Features of Created Self-Assembled Monolayers. Materials (Basel), 13(15), 3352. [Link]

-

ResearchGate. XPS spectra of the C 1s region of (A) a fluorinated glass, G-CF, and.... [Link]

-

SiSiB SILICONES. Fluoro Silanes as surface modification, fluorosilane coating. [Link]

-

ResearchGate. (2019). Thermal Stability of Perfluoroalkyl Silane Self-Assembled on a Polycrystalline Aluminum Surface. [Link]

-

Wang, H., et al. (2022). Advances in Bioinspired Superhydrophobic Surfaces Made from Silicones: Fabrication and Application. Polymers (Basel), 14(19), 4096. [Link]

-

ResearchGate. (2012). Perfluoroalkyltrichlorosilane Self-Assembled Monolayer as a Reliable Mask for Metal Organic Chemical Vapor Deposition. [Link]

-

PubChem. 1H,1H,2H,2H-Perfluorooctyldimethylchlorosilane. [Link]

-

SciSpace. Fluorinated self-assembled monolayers : composition, structure and interfacial properties. [Link]

-

Water Science & Technology. (2024). Nano-silica modified with silane and fluorinated chemicals to prepare a superhydrophobic coating for enhancing self-cleaning performance. [Link]

-

Johnson, B. I., et al. An Introduction to Silanes, their Chemical Vapor Deposition onto Si/SiO, and Characterization of the Resulting Monolayers. [Link]

-

MDPI. (2017). Fluorine Based Superhydrophobic Coatings. [Link]

-

ResearchGate. (2003). Dimethyldichlorosilane and the Direct Synthesis of Methylchlorosilanes. The Key to the Silicones Industry. [Link]

-

Rouvière, L., et al. (2022). Silane-Based SAMs Deposited by Spin Coating as a Versatile Alternative Process to Solution Immersion. Langmuir. [Link]

-

Silicone Surfactant. (2023). Hydrolysis and Condensation Process. [Link]

-

Wiley Analytical Science. (2014). AFM and XPS Study of Aminosilanes on Si. [Link]

-

University of Wuppertal. Hydrolysis and polycondensation. [Link]

-

MySkinRecipes. (1H,1H,2H,2H-Perfluorooctyl)methyldichlorosilane. [Link]

-

ACS Publications. (2003). Dimethyldichlorosilane and the Direct Synthesis of Methylchlorosilanes. The Key to the Silicones Industry. [Link]

-

Royal Society of Chemistry. (2014). XPS and NEXAFS study of fluorine modified TiO 2 nano-ovoids reveals dependence of Ti 3+ surface population on the modifying agent. [Link]

-

Grey, L. H., et al. (2024). Self-Assembled Monolayers of a Fluorinated Phosphonic Acid as a Protective Coating on Aluminum. Coatings, 14(2), 198. [Link]

-

ResearchGate. (2012). Frictional Responses of Octadecyltrichlorosilane (OTS) and 1H, 1H, 2H, 2H-Perfluorooctyltrichlorosilane (FOTS) Monolayers Self-assembled on Aluminium over Six Orders of Contact Length Scale. [Link]

-

MDPI. (2019). In Situ Atomic Force Microscopy Studies on Nucleation and Self-Assembly of Biogenic and Bio-Inspired Materials. [Link]

-

Dongye Chemical. Understanding the Properties and Applications of 1h,1h,2h,2h-perfluorooctyltriethoxysilane: A Comprehensive Guide. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Fluoro Silanes as surface modification, fluorosilane coating | SiSiB SILICONES [sinosil.com]

- 3. Understanding the Properties and Applications of 1h,1h,2h,2h-perfluorooctyltriethoxysilane: A Comprehensive Guide-Quzhou Dongye Chemical Technology Co.,Ltd [en.zjdy-chem.com]

- 4. (1H,1H,2H,2H-Perfluorooctyl)methyldichlorosilane [myskinrecipes.com]

- 5. This compound | 73609-36-6 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Hydrolysis and polycondensation [chemiedidaktik.uni-wuppertal.de]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. cdn.prod.website-files.com [cdn.prod.website-files.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Comparative Study of Solution Phase and Vapor Phase Deposition of Aminosilanes on Silicon Dioxide Surfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Comparative study of solution-phase and vapor-phase deposition of aminosilanes on silicon dioxide surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. scholarsarchive.byu.edu [scholarsarchive.byu.edu]

- 17. measurlabs.com [measurlabs.com]

- 18. researchgate.net [researchgate.net]

- 19. The Effect of Physicochemical Properties of Perfluoroalkylsilanes Solutions on Microtribological Features of Created Self-Assembled Monolayers - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.aip.org [pubs.aip.org]

- 21. biolinscientific.com [biolinscientific.com]

- 22. documents.thermofisher.com [documents.thermofisher.com]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 26. In Situ Atomic Force Microscopy Studies on Nucleation and Self-Assembly of Biogenic and Bio-Inspired Materials [mdpi.com]

- 27. Controlled growth and formation of SAMs investigated by atomic force microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

Surface energy of 1h,1h,2h,2h-Perfluorooctylmethyldichlorosilane coatings

An In-Depth Technical Guide to the Surface Energy of 1H,1H,2H,2H-Perfluorooctylmethyldichlorosilane (PFOMS) Coatings

Abstract

This technical guide provides a comprehensive overview of this compound (PFOMS) coatings, focusing on the principles and measurement of their characteristic ultra-low surface energy. PFOMS is an organosilane compound that readily forms self-assembled monolayers (SAMs) on various substrates, imparting exceptional hydrophobic and oleophobic properties. This guide is designed for researchers, materials scientists, and drug development professionals who utilize or develop functionalized surfaces. We will delve into the molecular mechanism of SAM formation, present a detailed, self-validating experimental protocol for coating preparation, and provide a step-by-step guide to characterizing surface free energy using contact angle measurements. The causality behind experimental choices is emphasized to ensure both reproducibility and a deep understanding of the underlying surface chemistry.

Section 1: Introduction to Low Surface Energy Coatings

The Concept of Surface Energy: Why It Matters

Surface free energy (SFE) is a fundamental property of a material that quantifies the excess energy at its surface compared to the bulk. This energy arises from the non-ideal coordination environment of surface molecules, which have fewer neighboring bonds than molecules in the material's interior. In practice, SFE governs a material's wettability, adhesion, and general interaction with its environment. Surfaces with high SFE are easily wetted by liquids, while materials with low SFE, like the coatings discussed herein, repel liquids.[1] This property is critical for applications requiring moisture protection, anti-fouling, self-cleaning, and controlled fluidic behavior.[1][2]

The Role of Fluorination in Achieving Ultra-Low Surface Energy

The key to achieving exceptionally low surface energy lies in the strategic use of fluorine. The high electronegativity and low polarizability of the carbon-fluorine bond, combined with the dense packing of fluorine atoms along a carbon backbone, create a surface with extremely weak intermolecular forces (van der Waals forces).[3] A surface terminated with trifluoromethyl (–CF₃) groups exhibits one of the lowest surface energies known.[4] Fluorinated organosilanes like PFOMS leverage this principle by tethering a long perfluorinated chain to a reactive silane head, allowing the creation of a stable, low-energy surface on a variety of materials.[5]

Introduction to this compound (PFOMS)

PFOMS is a bifunctional molecule designed for surface modification. Its structure consists of two primary components:

-

A Reactive Headgroup: The methyldichlorosilyl (–Si(CH₃)Cl₂) group is highly reactive towards hydroxyl (–OH) groups present on the surface of substrates like glass, silicon, and many metal oxides.

-

A Low-Energy Tail: The 1H,1H,2H,2H-perfluorooctyl (–CH₂CH₂(CF₂)₅CF₃) chain is a long, fluorinated appendage that, once the molecule is anchored to a surface, orients away from it to create a new, fluorine-rich interface.

This dual nature allows PFOMS to form a durable, covalently bonded, and highly repellent coating.[6]

Section 2: The Mechanism of PFOMS Self-Assembled Monolayer (SAM) Formation

The formation of a PFOMS coating is not merely a physical deposition; it is a chemical reaction known as silanization that results in a highly organized Self-Assembled Monolayer (SAM).[5][7] This process ensures a durable coating that is covalently bonded to the substrate.

The Principle of Silanization on Hydroxylated Surfaces

The entire process is predicated on the presence of hydroxyl (–OH) groups on the substrate surface. Materials like glass (SiO₂), silicon wafers with a native oxide layer, and many metal oxides are naturally hydroxylated. For other materials, a surface activation step is required to generate these reactive sites. The dichlorosilane head of PFOMS is highly susceptible to hydrolysis and subsequent condensation with these surface hydroxyls.

Step-by-Step Reaction Mechanism: Hydrolysis and Condensation

The formation of the SAM proceeds via a two-step mechanism, often initiated by trace amounts of water on the substrate surface or in the deposition solvent.

-

Hydrolysis: The two silicon-chlorine (Si–Cl) bonds are unstable in the presence of water and rapidly hydrolyze to form silanol (Si–OH) groups. Hydrogen chloride (HCl) is released as a byproduct.

-

Condensation: The newly formed silanol groups on the PFOMS molecule react with the hydroxyl groups on the substrate surface, forming stable silicon-oxygen-silicon (Si–O–Si) covalent bonds.[8] A water molecule is released for each bond formed. Neighboring PFOMS molecules can also cross-link with each other, creating a robust, networked monolayer.

Section 3: Characterization of Surface Energy – Theoretical and Practical Foundations

Defining Wettability: The Contact Angle and Young's Equation

The most direct way to assess surface energy is by measuring the contact angle (θ) of a liquid droplet on the solid surface.[9] The contact angle is the angle formed at the three-phase (solid, liquid, gas) interface. The relationship between the interfacial tensions is described by Young's Equation:

γSV = γSL + γLV cos(θ)

Where:

-

γSV is the solid-vapor interfacial tension (the solid's surface free energy).

-

γSL is the solid-liquid interfacial tension.

-

γLV is the liquid-vapor interfacial tension (the liquid's surface tension).

A high contact angle (>90°) indicates poor wetting and a low surface energy (hydrophobicity), while a low contact angle (<90°) signifies good wetting and high surface energy.[5]

From Contact Angle to Surface Free Energy (SFE)

While Young's equation provides the theoretical framework, it contains two unknowns (γSV and γSL), making it impossible to solve directly from a single contact angle measurement. To overcome this, models have been developed that break down the surface energy into components representing different types of intermolecular forces.

The Owens-Wendt-Rabel-Kaelble (OWRK) Method

The OWRK method is a widely used approach that splits the surface energy of both the solid and the liquid into two components: a dispersive component (γd) and a polar component (γp).[10][11]

γ = γd + γp

The OWRK method relates these components to the contact angle through the following equation:

(1 + cosθ)γL = 2(√γSdγLd + √γSpγLp)

To solve for the two unknowns (γSd and γSp), one must measure the contact angle of at least two different liquids with known dispersive and polar components.[11][12] Typically, one highly polar liquid (like deionized water) and one highly dispersive liquid (like diiodomethane) are used.

Section 4: Experimental Protocol for PFOMS Coating and Characterization

This section provides a field-proven, self-validating protocol. The causality for each step is explained to empower the researcher to troubleshoot and adapt the methodology.

Objective

To prepare a robust, low-surface-energy PFOMS coating on a silicon wafer substrate and to quantitatively determine its surface free energy using the OWRK method.

Materials and Reagents

-

Substrate: Prime-grade silicon wafers with native oxide.

-

Cleaning: Acetone (ACS grade), Isopropanol (ACS grade), Deionized (DI) water (>18 MΩ·cm).

-

Activation: Laboratory plasma cleaner (optional but recommended).

-

Silane: this compound (PFOMS).

-

Solvent: Anhydrous hexane or toluene.

-

Test Liquids: High-purity deionized water, Diiodomethane (99%).

-

Equipment: Spin coater or desiccator for vapor deposition, hot plate, contact angle goniometer.

Step-by-Step Workflow

Step 1: Substrate Preparation and Cleaning

-

Causality: This is the most critical step. The silanization reaction depends on a pristine, hydroxylated surface. Organic residues will lead to a patchy, non-uniform coating with poor adhesion.

-

Protocol:

-

Sonicate the silicon wafer in acetone for 15 minutes.

-

Sonicate in isopropanol for 15 minutes.

-

Rinse thoroughly with DI water.

-

Dry the wafer under a stream of high-purity nitrogen gas.

-

Step 2: Surface Activation

-

Causality: While silicon wafers have a native hydroxyl layer, plasma treatment dramatically increases the density of –OH groups, leading to a more densely packed and stable SAM.

-

Protocol:

-

Place the cleaned, dry wafer in a plasma cleaner.

-

Treat with an oxygen or air plasma for 2-5 minutes according to the manufacturer's instructions. The surface should be immediately hydrophilic (a water droplet will spread completely).

-

Use the activated substrate immediately for the next step.

-

Step 3: PFOMS Deposition (Liquid-Phase Method)

-

Causality: This method uses a dilute solution to deposit the silane. The anhydrous solvent is crucial because excess water in the solution can cause the PFOMS to polymerize before it reaches the substrate, resulting in a rough, non-uniform film.

-

Protocol:

-

Prepare a 1% (v/v) solution of PFOMS in anhydrous hexane in a glove box or moisture-free environment.

-

Immerse the plasma-activated wafer in the PFOMS solution for 30 minutes at room temperature.[13]

-

Alternatively, use spin coating for more uniform deposition.

-

Step 4: Curing and Rinsing

-

Causality: Curing completes the condensation reaction and drives off any remaining water. Rinsing removes any physisorbed (non-covalently bonded) silane molecules, ensuring that the final surface properties are solely from the SAM.

-

Protocol:

-

Remove the wafer from the solution and rinse thoroughly with fresh anhydrous hexane to remove excess silane.

-

Dry with nitrogen gas.

-

Cure the coated wafer on a hotplate at 100-120°C for 1 hour.[13]

-

Self-Validation and Quality Control

A successful coating is immediately apparent. After curing, place a droplet of DI water on the surface. It should bead up with a very high contact angle (>110°), indicating a successful hydrophobic modification. If the droplet wets the surface, review the cleaning, activation, and solvent anhydrousness steps.

Contact Angle Measurement Protocol

-

Ensure the contact angle goniometer is calibrated and the surface is level.

-

Place the cured PFOMS-coated wafer on the sample stage.

-

Using a high-precision syringe, dispense a 3-5 µL droplet of DI water onto the surface.

-

Capture the image and use the software's fitting algorithm (e.g., Young-Laplace) to measure the static contact angle.

-

Repeat the measurement at five different locations on the surface and average the results.

-

Thoroughly clean the surface with isopropanol and dry it with nitrogen.

-

Repeat steps 3-5 using diiodomethane as the test liquid.

Section 5: Expected Results and Data Interpretation

The data gathered from contact angle measurements can be used to calculate the surface free energy of the PFOMS coating.

Quantitative Data Summary

The following tables provide the necessary data for the OWRK calculation and representative results for a well-formed PFOMS SAM.

Table 1: Surface Tension Properties of Test Liquids at 20°C

| Liquid | Total (γL) | Dispersive (γLd) | Polar (γLp) |

|---|---|---|---|

| Deionized Water | 72.8 | 21.8 | 51.0 |

| Diiodomethane | 50.8 | 50.8 | 0 |

Values in mN/m

Table 2: Representative Contact Angle Data on a PFOMS Coating

| Test Liquid | Average Contact Angle (θ) |

|---|---|

| Deionized Water | ~115° |

| Diiodomethane | ~95° |

Calculated Surface Free Energy

By solving the two simultaneous OWRK equations using the data from the tables above, we can determine the SFE components of the PFOMS surface.

Table 3: Calculated Surface Free Energy of a PFOMS Coating

| Component | Surface Free Energy (mN/m) |

|---|---|

| Dispersive (γSd) | ~10.5 |

| Polar (γSp) | ~0.3 |

| Total (γS) | ~10.8 |

This extremely low total SFE value, which is significantly lower than that of Teflon (PTFE) at ~18 mN/m, confirms the highly repellent nature of the PFOMS coating.[4] The near-zero polar component indicates the surface is almost entirely non-polar, which is expected from the fluorinated tail groups.

Section 6: Applications and Significance

The ability to create robust, ultra-low surface energy coatings has profound implications across various scientific fields:

-

Drug Development & Biotechnology: PFOMS and similar coatings can be used to create anti-fouling surfaces on biosensors, microplates, and medical implants, preventing non-specific protein adsorption and improving assay accuracy.

-

Microfluidics: The hydrophobic nature of these coatings is essential for creating "digital microfluidic" chips where discrete droplets can be manipulated without wetting the channel walls.[5]

-

Electronics: They provide excellent moisture barrier coatings for sensitive electronic components, preventing corrosion and short circuits.[1]

-

Research Tools: Coating glass slides and coverslips can prevent cell adhesion in certain experiments or facilitate the handling of precious liquid samples by minimizing surface retention.

Section 7: Conclusion

Coatings derived from this compound represent a powerful tool for surface engineering. Through a well-understood silanization mechanism, PFOMS forms a covalently bonded, self-assembled monolayer that dramatically lowers the surface free energy of a substrate. This guide has detailed the theoretical underpinnings, provided a robust experimental protocol for both deposition and characterization via contact angle goniometry, and interpreted the resulting data. The exceptionally low SFE, dominated by dispersive forces, makes these coatings ideal for a wide range of high-performance applications where liquid repellency and surface inertness are paramount.